3-Thia-9-azaspiro[5.5]undecane-8,10-dione
Description
Significance of Spirocyclic Scaffolds in Modern Organic Chemistry
Spirocyclic scaffolds are a prominent class of organic molecules featuring a unique structural motif where two rings are connected through a single common atom. This arrangement imparts a distinct three-dimensional geometry, moving away from the flat structures of many traditional aromatic compounds. The inherent rigidity and defined spatial orientation of functional groups on a spirocyclic framework are of great interest in drug design, as they can lead to highly selective interactions with biological targets. Furthermore, the introduction of a spiro center can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability, which are crucial for the development of new therapeutic agents. nih.govrsc.org The structural novelty of spirocycles also provides an avenue to explore new chemical space, offering opportunities for the discovery of compounds with novel biological activities. nih.gov
Overview of Azaspiro[5.5]undecane Frameworks in Chemical Synthesis
Azaspiro[5.5]undecane frameworks, which incorporate one or more nitrogen atoms into the spiro[5.5]undecane skeleton, are of particular interest due to the prevalence of nitrogen in biologically active molecules. The synthesis of these frameworks has been an active area of research, with various strategies developed to construct the spirocyclic core. researchgate.net Methods such as Robinson annelation have been employed to create 3-heterospiro[5.5]undec-7-en-9-ones from heterocyclic 4-carboxaldehydes, which can then be hydrogenated to the corresponding saturated undecan-9-ones. semanticscholar.org The development of efficient synthetic routes, including microwave-assisted methods, has facilitated the preparation of diverse libraries of azaspiro compounds for biological screening. arkat-usa.org For instance, derivatives of 2,4-diazaspiro[5.5]undecane-1,5,9-trione have been synthesized through the condensation of barbituric acid derivatives with penta-1,4-diene-3-one derivatives under microwave irradiation, resulting in high yields and short reaction times. arkat-usa.org
Research Focus on 3-Thia-9-azaspiro[5.5]undecane-8,10-dione and Related Derivatives
While direct and extensive research on this compound is limited in publicly available literature, the interest in related thia-azaspirocyclic systems and spirocyclic diones provides a strong rationale for its investigation. The incorporation of a sulfur atom (thia) and a dione (B5365651) functionality within an azaspiro[5.5]undecane framework suggests a molecule with potentially interesting chemical reactivity and biological properties. Thia-azaspiro compounds have been synthesized and explored for various applications, including their potential as anticancer agents. nih.govnih.gov For example, novel 1-thia-4-azaspiro[4.5]decane derivatives have been synthesized and subsequently converted to thiazolopyrimidine and 1,3,4-thiadiazole (B1197879) thioglycosides, which were then evaluated for their anticancer activity. nih.gov
The dione functionality, specifically a succinimide (B58015) or glutarimide-like ring system as would be present in this compound, is a well-known pharmacophore present in a variety of biologically active compounds. The synthesis of related spirocyclic diones, such as 3-azaspiro[5.5]undecane-2,4-dione, has been reported as an important intermediate in the preparation of other compounds. researchgate.net
The combination of the thia, aza, and dione moieties on a rigid spiro[5.5]undecane scaffold presents a unique chemical entity. Research on such a system would likely focus on the development of novel synthetic methodologies for its construction, characterization of its three-dimensional structure and conformational dynamics, and exploration of its potential in medicinal chemistry and materials science. The reactivity of the dione ring, for instance, could be exploited for further functionalization to create a library of derivatives for structure-activity relationship studies.
Data on Related Spirocyclic Compounds
To provide context for the potential characteristics of this compound, the following tables summarize characterization data for structurally related spirocyclic compounds found in the literature.
Table 1: Spectroscopic Data for a Representative 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivative
| Compound | 1H NMR (400 MHz, CDCl3) δ (ppm) | 13C NMR (100 MHz, CDCl3) δ (ppm) | HRMS (ESI) [M+Na]+ |
| 4-(4-Bromobenzyl)-1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione | 7.41 (d, J = 8.1 Hz, 2H), 7.06 (d, J = 8.1 Hz, 2H), 6.43 (d, J = 9.9 Hz, 2H), 6.18 (d, J = 9.9 Hz, 2H), 4.47 (s, 2H), 4.33 (s, 2H) | 183.8, 169.9, 143.5, 135.2, 131.9, 130.9, 130.3, 122.3, 87.3, 66.3, 43.1 | calcd: 355.9898, found: 355.9892 |
| Data sourced from a study on the synthesis and antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. nih.gov |
Table 2: Characterization of a Dihydrouracil (B119008) Analog
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (200 MHz, DMSO-d6) δ (ppm) | 13C NMR (50 MHz, DMSO-d6) δ (ppm) |
| 6-Phenyl-dihydropyrimidine-2,4(1H,3H)-dione | 75 | 229 | 10.18 (s, 1H, NH), 8.01 (s, 1H, NH), 7.42–7.22 (m, 5H, Ar), 4.68 (td, J = 6.4, 2.5 Hz, 1H, CH), and 2.73 (ddd, J = 23.1, 16.3, 6.3 Hz, 2H, CH2) | 170.0, 154.0, 141.4, 128.8, 127.8, 126.2, 50.3, and 38.4 |
| Data from a study on the synthesis and characterization of dihydrouracil analogs. mdpi.com |
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
9-thia-3-azaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C9H13NO2S/c11-7-5-9(6-8(12)10-7)1-3-13-4-2-9/h1-6H2,(H,10,11,12) |
InChI Key |
ALAHOSDUQDKKPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC12CC(=O)NC(=O)C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of Spiro 5.5 Undecane Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful analytical technique that allows for the determination of molecular structure by observing the magnetic properties of atomic nuclei. weebly.commmu.ac.uk For complex spirocyclic frameworks, NMR provides unparalleled insight into atomic connectivity and three-dimensional arrangement. wpmucdn.commdpi.com
One-dimensional ¹H and ¹³C NMR spectra are fundamental for establishing the basic carbon-hydrogen framework of a molecule. In spiro[5.5]undecane systems, the two six-membered rings are joined by a single quaternary carbon, the spiro center.
In the ¹³C NMR spectrum, the spiro carbon is a key diagnostic signal, typically appearing as a quaternary carbon signal in a distinct region of the spectrum. For example, in various 7,11-diaryl-2,4-diazaspiro[5.5]undecane derivatives, the spiro carbon (C-6) resonance is observed in the range of δ 56.45-59.96 ppm. scispace.com For 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, the spiro carbon (C-6) would be expected in a similar region. Other key ¹³C signals would include those for the carbonyl carbons (C=O) of the dione (B5365651) moiety, expected at highly deshielded values (e.g., δ 205-209 ppm in related structures), and the carbons adjacent to the sulfur and nitrogen heteroatoms. scispace.comdergipark.org.tr
The ¹H NMR spectrum provides information on the proton environment. The six-membered rings in spiro[5.5]undecane systems typically adopt chair conformations. researchgate.netnih.gov This results in chemically and magnetically distinct signals for axial and equatorial protons on the methylene (B1212753) (-CH₂-) groups of each ring. The chemical shifts and, crucially, the proton-proton coupling constants (³JHH) can help determine the relative stereochemistry of substituents and the conformation of the rings. For instance, large diaxial coupling constants (typically 10-13 Hz) are indicative of a chair conformation.
While specific spectral data for this compound is not widely published, data from analogous compounds illustrates these principles.
Table 1: Representative ¹H and ¹³C NMR Data for Substituted Spiro[5.5]undecane Systems
| Nucleus | Compound Type | Typical Chemical Shift (δ ppm) | Structural Information |
|---|---|---|---|
| ¹³C | Diazaspiro[5.5]undecane-triones scispace.com | 56.4 - 59.9 | Spiro Carbon (C-6) |
| ¹³C | Diazaspiro[5.5]undecane-triones scispace.com | 205.7 - 209.4 | Carbonyl Carbon (C-9) |
| ¹³C | Diazaspiro[5.5]undecane-tetraones sid.ir | 149.4, 163.6 | Carbonyl Carbons (C=O) |
| ¹H | Diazaspiro[5.5]undecane-tetraones sid.ir | 5.28 (s, 2H) | Methine protons (CH) |
| ¹H | Diazaspiro[5.5]undecane-tetraones sid.ir | 7.18 (s, 2H) | Amine protons (NH) |
Note: Data is for representative analogous structures, not this compound itself.
For unambiguous assignment of all proton and carbon signals in complex molecules like spiro[5.5]undecanes, two-dimensional (2D) NMR techniques are essential. weebly.comslideshare.netlibretexts.org These experiments correlate signals from different nuclei, revealing connectivity patterns that are not apparent in 1D spectra.
COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. huji.ac.ilharvard.edu In this compound, COSY would be used to trace the connectivity of protons within the tetrahydrothiopyran (B43164) ring and separately within the piperidine-dione ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton signal with the signal of the carbon to which it is directly attached. researchgate.net This allows for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons.
High-resolution 1D and 2D NMR techniques, including COSY, HSQC, and HMBC, have been successfully used for the complete and accurate spectral assignment of complex 3,9-diaryl-2,4,8,10-tetraoxaspiro[5.5]undecanes. researchgate.net
Table 2: Application of 2D NMR Techniques for Spiro[5.5]undecane Structure Elucidation
| 2D NMR Technique | Purpose | Information Gained for this compound |
|---|---|---|
| COSY | Identifies ¹H-¹H spin coupling networks | Establishes proton connectivity within each of the two rings independently. |
| HSQC | Correlates directly bonded ¹H and ¹³C nuclei | Assigns specific ¹³C signals to their corresponding ¹H signals. |
| HMBC | Shows long-range ¹H-¹³C correlations (2-3 bonds) | Confirms the spiro linkage by showing correlations from protons on one ring to the spiro carbon and carbons on the other ring. Establishes connectivity across N and S heteroatoms. |
The six-membered rings in spiro[5.5]undecane systems are not static; they can undergo conformational changes, most notably the "chair-chair" interconversion or ring flip. nih.gov Variable Temperature (VT) NMR is the primary method for studying these dynamic processes. ox.ac.uknih.gov
By recording NMR spectra at different temperatures, one can observe the effects of conformational exchange on the appearance of the signals.
At low temperatures (slow exchange): The rate of ring flipping is slow on the NMR timescale. Separate, sharp signals for the axial and equatorial protons of a specific methylene group can be observed.
At intermediate temperatures (coalescence): As the temperature is raised, the rate of ring flipping increases. The signals for the axial and equatorial protons broaden and eventually merge into a single broad peak. The temperature at which this occurs is known as the coalescence temperature.
At high temperatures (fast exchange): The ring flip is very rapid, and the NMR spectrometer detects only a time-averaged environment. A single, sharp signal appears at the average chemical shift of the axial and equatorial positions.
Studies on certain 3,3,9,9-tetra-substituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives have utilized variable temperature ¹H and ¹³C NMR experiments to reveal the flexible nature of their structures and investigate the flipping of the six-membered rings. nih.govnih.gov A similar VT-NMR analysis of this compound would provide valuable data on the energy barriers associated with the conformational dynamics of its heterocyclic rings.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is an excellent method for identifying functional groups and providing a unique "molecular fingerprint."
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. masterorganicchemistry.com It is particularly useful for identifying polar functional groups. The IR spectrum is typically divided into the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹). oregonstate.educopbela.org
For this compound, the key functional groups would give rise to characteristic absorption bands.
N-H Stretch: The secondary amine in the piperidine-dione ring would exhibit a stretching vibration, typically in the 3300-3500 cm⁻¹ region. In related diazaspiro compounds, N-H stretches are seen between 3060 and 3240 cm⁻¹. sid.ir
C-H Stretch: Aliphatic C-H stretching vibrations from the methylene groups in the rings are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org
C=O Stretch: The two carbonyl groups of the dione functionality are expected to produce a very strong and sharp absorption band. Carbonyl stretches are among the easiest to identify in an IR spectrum. libretexts.org In analogous spiro-dione and -trione structures, these bands appear in the 1685-1739 cm⁻¹ range. sid.ir
C-N Stretch: This vibration typically occurs in the 1000-1350 cm⁻¹ region.
C-S Stretch: The carbon-sulfur stretch of the thioether is expected to be weak and appear in the fingerprint region, usually between 600 and 800 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine (N-H) | Stretch | 3300 - 3500 | Medium |
| Alkane (C-H) | Stretch | 2850 - 2960 | Medium-Strong |
| Carbonyl (C=O) | Stretch | 1680 - 1740 | Strong, Sharp |
| Amine (C-N) | Stretch | 1000 - 1350 | Medium |
Note: These are general expected ranges based on standard IR correlation tables and data from analogous compounds.
Raman spectroscopy is a light-scattering technique that provides information complementary to IR spectroscopy. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often makes Raman spectroscopy more effective for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be particularly useful for characterizing the skeletal structure.
C-S and S-C-C Vibrations: The thioether (C-S) linkages, which give weak signals in IR, often produce more prominent peaks in Raman spectra, providing clearer insight into the tetrahydrothiopyran ring.
Spirocyclic Skeleton: The symmetric "breathing" modes of the rings and other skeletal vibrations of the spiro[5.5]undecane framework would be observable.
C=O Group: While the C=O stretch is strong in IR, it is also typically observable in Raman spectra.
Together, IR and Raman spectra provide a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups (IR) and offering a detailed fingerprint of the underlying molecular skeleton (Raman).
Complementary Nature of IR and Raman in Spiro Compound Analysis
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques that provide detailed information about the molecular structure and functional groups present in a molecule. In the analysis of complex spirocyclic systems like this compound, these two techniques offer complementary information due to their different selection rules. IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, with signals arising from vibrations that cause a change in the molecular polarizability.
For a molecule with a center of symmetry, the rule of mutual exclusion states that vibrations that are IR active are Raman inactive, and vice versa. While this compound lacks a center of symmetry, certain vibrations may be strong in one technique and weak or absent in the other. For instance, the symmetric stretching of non-polar bonds or skeletal frameworks, which causes a significant change in the molecule's polarizability ellipsoid, often produces strong Raman signals. The spirocyclic carbon framework and symmetric C-S-C vibrations would be expected to be more prominent in the Raman spectrum.
Conversely, the stretching vibrations of polar functional groups, such as the carbonyl (C=O) groups in the dione moiety and the N-H bond of the azacyclohexane ring, typically result in strong IR absorption bands due to the large change in dipole moment. While these groups also produce Raman signals, they are often more intense and diagnostically useful in the IR spectrum. The characterization of related spiro compounds, such as 3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane, has utilized IR spectroscopy to confirm the presence of key functional groups. researchgate.net The combination of both techniques thus provides a more complete vibrational profile of the molecule.
| Vibrational Mode | Expected IR Activity | Expected Raman Activity | Rationale |
|---|---|---|---|
| N-H Stretch | Strong | Weak | Highly polar bond, large change in dipole moment. |
| C=O Stretch (Asymmetric & Symmetric) | Very Strong | Medium | Highly polar bonds, strong IR absorption is characteristic. |
| C-N Stretch | Medium-Strong | Medium | Polar bond, active in both. |
| C-S Stretch | Weak-Medium | Strong | Less polar bond, but high polarizability. |
| Spiro-alkane Skeletal Vibrations | Weak | Strong | Symmetric modes cause significant change in polarizability. |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in analytical chemistry, providing highly accurate mass measurements of molecules. longdom.org Unlike standard mass spectrometry, HRMS instruments can determine the mass-to-charge ratio (m/z) of an ion with exceptional precision, often to within sub-parts-per-million (ppm) accuracy. longdom.orgnih.gov This capability allows for the unambiguous determination of a compound's elemental composition, a critical step in structural elucidation. For a molecule like this compound (C₉H₁₃NO₂S), HRMS can readily distinguish its exact mass from other potential isobaric compounds.
Beyond determining the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is used to analyze fragmentation patterns. The fragmentation of the molecular ion provides valuable structural information, as the molecule breaks apart at its weakest bonds or through characteristic rearrangement pathways. In the mass spectral analysis of related thiaspiro compounds, fragmentation has been shown to involve both simple bond ruptures and skeletal rearrangements. arkat-usa.org
For this compound, the fragmentation upon electron ionization would likely be directed by the heteroatoms and the dione functionality. Key fragmentation pathways could include:
Alpha-cleavage: Fission of bonds adjacent to the nitrogen and sulfur atoms is a common pathway. This could lead to the loss of radicals or the formation of stable iminium or sulfonium (B1226848) ions.
Ring Cleavage: Fragmentation of the piperidine (B6355638) or thiane (B73995) rings can occur, often initiated by alpha-cleavage.
Loss of Small Molecules: The elimination of stable neutral molecules, such as carbon monoxide (CO) from the dione moiety, is a probable fragmentation step.
| Species | Formula | Calculated m/z (Monoisotopic) | Potential Fragmentation Pathway |
|---|---|---|---|
| [M]⁺˙ | C₉H₁₃NO₂S | 199.0667 | Molecular Ion |
| [M-CO]⁺˙ | C₈H₁₃NOS | 171.0718 | Loss of carbon monoxide |
| [M-C₂H₂O₂]⁺˙ | C₇H₁₁NS | 141.0612 | Loss of C₂O₂ fragment (from dione) |
| [C₅H₈NS]⁺ | C₅H₈NS | 114.0378 | Cleavage of the piperidine ring |
| [C₄H₈N]⁺ | C₄H₈N | 70.0657 | Fragment from piperidine ring via alpha-cleavage |
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline molecule, providing precise information on bond lengths, bond angles, and torsional angles. nih.gov It is the primary technique for the unambiguous assignment of the absolute and relative configuration of chiral centers. nih.govucalgary.ca For spirocyclic compounds, which can exhibit chirality due to the spiro center or other stereogenic elements, X-ray analysis is crucial for confirming their stereochemistry. acs.org
Studies on various spiro[5.5]undecane systems have consistently shown that the six-membered rings typically adopt a stable chair conformation to minimize steric strain. researchgate.net For instance, the crystal structure analysis of the closely related 3-Azaspiro[5.5]undecane-2,4-dione revealed that the cyclohexane (B81311) ring adopts a chair conformation. researchgate.net Similarly, the piperidine-2,4-dione ring in this analog adopts an envelope conformation. researchgate.net Such analyses also reveal intermolecular interactions, like hydrogen bonding, which dictate the packing of molecules in the crystal lattice. In the case of 3-Azaspiro[5.5]undecane-2,4-dione, centrosymmetric dimers are formed via hydrogen bonds between the N-H and carbonyl groups. researchgate.net
This technique allows for the precise determination of the spatial arrangement of all atoms, confirming the relative stereochemistry between different substituents. For chiral spiro compounds, the determination of the absolute configuration is possible, often through the use of anomalous dispersion effects, which establishes the correct enantiomer (e.g., R or S configuration). wikipedia.org
| Parameter | Value/Description | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| Cyclohexane Ring Conformation | Chair | researchgate.net |
| Piperidine Ring Conformation | Envelope | researchgate.net |
| Key Intermolecular Interaction | Hydrogen bonding forming R²₂(8) dimers | researchgate.net |
Chiral Chromatography for Enantiomeric and Diastereomeric Separation and Purity Assessment
Chiral chromatography is a critical analytical technique for the separation of enantiomers and the assessment of enantiomeric purity. phenomenex.comlibretexts.org Since enantiomers possess identical physical properties in an achiral environment, their separation requires a chiral environment, which is provided by a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). phenomenex.com Spiro compounds can be chiral due to the presence of a spiro-center, axial chirality, or other stereogenic centers within the rings. wikipedia.org
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. Differences in the stability of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of various spirocyclic compounds. researchgate.net For example, chiral HPLC experiments on flexible 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives on a CHIRALCEL OD column successfully discriminated the enantiomers. nih.gov
The development of a chiral separation method involves screening different CSPs and optimizing the mobile phase (typically a mixture of an alkane like hexane (B92381) and an alcohol modifier like isopropanol) to achieve baseline resolution. phenomenex.com This technique is essential not only for analysis but also for the preparative separation of enantiomers to study their individual biological activities. The separation of diastereomers, which have different physical properties, can often be achieved on standard achiral stationary phases, but chiral chromatography can also be employed for complex mixtures. nih.gov
| Parameter | Condition |
|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Column (CSP) | Polysaccharide-based (e.g., CHIRALCEL® OD, Amylose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol mixture) |
| Detection | UV Detector (e.g., at 254 nm) |
| Purpose | Separation of enantiomers, determination of enantiomeric excess (ee) |
Computational Chemistry and Theoretical Studies on Spiro 5.5 Undecane 8,10 Diones
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of organic molecules. bohrium.com By approximating the electron density of a system, DFT methods can accurately predict molecular geometries, energies, and a host of electronic properties. For heterocyclic spiro compounds, DFT calculations, often using functionals like B3LYP in conjunction with basis sets such as 6-311G(d,p), are employed to gain insights into their stability and reactivity. nih.gov
Theoretical calculations can elucidate the reaction mechanisms and relative stabilities of various intermediates and transition states involved in the synthesis of spiro compounds. researchgate.net The optimization of the molecular geometry of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione using DFT would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles.
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap generally implies lower reactivity. For the title compound, the nitrogen and sulfur heteroatoms, along with the carbonyl groups, would significantly influence the distribution and energies of these frontier orbitals.
Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. Such information is vital for predicting how the molecule will interact with other reagents.
Table 1: Exemplary DFT-Calculated Electronic Properties
| Property | Predicted Value/Region | Significance |
|---|---|---|
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 5.0 eV | Chemical reactivity and stability |
| MEP: Oxygen Atoms | Negative (Red) | Nucleophilic sites, potential for hydrogen bonding |
Note: The values in this table are illustrative and based on typical DFT calculations for similar heterocyclic compounds.
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are instrumental in drug discovery and development for exploring the conformational flexibility and stability of molecules in different environments. mdpi.com
For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a box of water molecules, and solving Newton's equations of motion for every atom in the system. This process generates a trajectory that reveals how the molecule moves, vibrates, and changes its conformation.
Key analyses performed on MD trajectories include:
Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the simulated structure and a reference structure, indicating the stability of the simulation and whether the molecule is undergoing significant conformational changes.
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most flexible by calculating the fluctuation of each atom around its average position.
Radius of Gyration (RoG): This parameter provides insight into the compactness of the molecule over time.
MD simulations can reveal the accessible conformations of the spiro framework, the flexibility of the two rings, and the energetic barriers between different conformational states. This information is crucial for understanding how the molecule might interact with biological targets, as its shape and flexibility are key determinants of binding affinity.
Conformational Analysis of Spiro[5.5]undecane Frameworks
The spiro[5.5]undecane framework consists of two six-membered rings joined at a central spiro carbon. The conformational behavior of these rings is a primary focus of theoretical studies. In most cases, the six-membered rings adopt a chair conformation to minimize steric and torsional strain. nih.gov The presence of heteroatoms, as in this compound, introduces additional complexity due to factors like the anomeric effect, which can influence the preference for axial or equatorial positioning of substituents. e-tarjome.com
Computational studies on related 1,7-dioxaspiro[5.5]undecane systems have used methods like B3LYP-D3(BJ)/def2-TZVP to perform conformational sampling and geometry optimizations. rsc.org Similar approaches can be applied to the title compound to determine the most stable conformers. The relative energies of different chair-chair, chair-boat, or boat-boat combinations of the two rings can be calculated to identify the global minimum energy structure.
Variable temperature NMR experiments on substituted 2,4,8,10-tetraoxaspiro[5.5]undecane derivatives have been used to study the dynamic conformational equilibria. mdpi.com These experimental findings provide valuable benchmarks for validating the accuracy of computational models.
Table 2: Typical Structural Parameters for Hetero-Spiro[5.5]undecane Frameworks
| Parameter | Typical Value |
|---|---|
| C-S Bond Length | 1.80 - 1.85 Å |
| C-N Bond Length | 1.45 - 1.50 Å |
| C-C Bond Length | 1.52 - 1.55 Å |
| C-spiro-C Bond Angle | ~109.5° |
Note: These values are generalized from studies on various heterocyclic six-membered rings and spiro compounds.
Theoretical Insights into Chirality and Stereoisomerism in Spiro Systems
Spiro compounds can exhibit chirality even in the absence of traditional stereocenters (a carbon atom with four different substituents). rsc.org The spiro[5.5]undecane skeleton itself can be chiral due to the fixed, non-planar arrangement of the two rings, a phenomenon known as axial chirality. mdpi.comstackexchange.com The two rings are typically oriented perpendicularly to each other, creating a chiral axis through the spiro carbon.
This inherent chirality means that unsubstituted spiro[5.5]undecane can exist as a pair of non-superimposable mirror images (enantiomers). rsc.org The introduction of substituents on the rings can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other.
Theoretical studies are essential for understanding the stereochemistry of these complex systems. mdpi.com Computational methods can be used to:
Determine the absolute configuration (e.g., R/S) of different stereoisomers.
Calculate the energy differences between various enantiomers and diastereomers to predict their relative stabilities.
Simulate spectroscopic properties, such as circular dichroism, which can be compared with experimental data to confirm stereochemical assignments.
For this compound, the spiro center itself is a source of chirality. If additional substituents were present on either the thiacyclohexane or the piperidine-dione ring, a more complex set of stereoisomers would be possible.
Table 3: Potential Stereoisomers in Substituted Spiro[5.5]undecane Systems
| Type of Isomerism | Description | Example in a Spiro System |
|---|---|---|
| Enantiomerism | Non-superimposable mirror images | (R)- and (S)-spiro[5.5]undecane |
| Diastereomerism | Stereoisomers that are not mirror images | A substituted spiro[5.5]undecane with multiple chiral centers or a chiral axis and a stereocenter. |
Reactivity and Reaction Mechanisms of 3 Thia 9 Azaspiro 5.5 Undecane 8,10 Dione
Nucleophilic and Electrophilic Transformations of Spiro Imides
The reactivity of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione is characterized by the dual nature of its functional groups, which allows for both nucleophilic and electrophilic transformations. The sulfur atom of the thioether ring and the carbonyl groups of the glutarimide (B196013) moiety are the primary sites for these reactions.
The sulfur atom, with its lone pairs of electrons, imparts nucleophilic character to the molecule. masterorganicchemistry.comyoutube.com It can react with electrophiles, such as alkyl halides, in SN2 reactions to form ternary sulfonium (B1226848) salts. libretexts.org This reactivity is a general characteristic of thioethers, where the sulfur's nucleophilicity is significantly greater than that of oxygen in a comparable ether. libretexts.org
The table below summarizes the key reactive sites and expected transformations for this compound.
| Reactive Site | Type of Reactivity | Reagent Type | Expected Transformation |
| Sulfur Atom (Thioether) | Nucleophilic | Electrophiles (e.g., Alkyl Halides) | S-Alkylation (Sulfonium Salt Formation) |
| Carbonyl Carbons (Imide) | Electrophilic | Nucleophiles (e.g., Hydroxides, Amines) | Nucleophilic Acyl Substitution |
| α-Carbon to Imide Carbonyl | Acidic | Strong Bases | Deprotonation (Enolate Formation) |
| Nitrogen Atom (Imide) | Nucleophilic (after deprotonation) | Electrophiles | N-Alkylation / N-Acylation |
Ring-Opening and Rearrangement Reactions in Spiro Systems
The stability of the spirocyclic system can be compromised under certain reaction conditions, leading to ring-opening or rearrangement reactions. The glutarimide ring, in particular, is susceptible to hydrolytic cleavage.
Under basic conditions, such as in the presence of lithium hydroxide (B78521) (LiOH), the glutarimide ring can undergo a ring-opening reaction. researchgate.net This process is initiated by the nucleophilic attack of a hydroxide ion on one of the imide carbonyls, leading to the cleavage of a C-N bond and the formation of a primary amide. researchgate.net Similarly, acidic conditions can also facilitate the hydrolysis of the imide, although the mechanism differs.
While specific rearrangement reactions for this compound are not extensively documented, rearrangements are a known class of reactions in heterocyclic chemistry. nih.gov For instance, certain piperidine (B6355638) derivatives can undergo rearrangements, and the specific pathway is often dictated by the substituents and reaction conditions. nih.gov
Oxidation and Reduction Pathways of the Sulfur and Imide Moieties
The sulfur and imide moieties of this compound can undergo independent oxidation and reduction reactions, offering pathways to a variety of derivatives.
Oxidation: The thioether sulfur is readily oxidized. Mild oxidizing agents, such as hydrogen peroxide (H₂O₂), can convert the thioether to a sulfoxide. nih.gov Further oxidation with stronger agents, like peroxy acids (e.g., m-CPBA), can yield the corresponding sulfone. masterorganicchemistry.com The mechanism of thioether oxidation with H₂O₂ is believed to involve a nucleophilic attack of the sulfur atom on the peroxide. nih.gov The rate and selectivity of this oxidation can be influenced by the electronic environment around the sulfur atom. nih.gov
Reduction: The imide group of the glutarimide ring can be reduced. While specific conditions for this spiro compound are not detailed, cyclic imides can generally be reduced to the corresponding lactams or amines depending on the reducing agent and reaction conditions. For example, catalytic hydrogenation is a common method for the reduction of the piperidine ring system, though it can sometimes require forcing conditions. nih.gov
The following table outlines the expected products from the oxidation and reduction of the key functional groups.
| Moiety | Reaction | Reagent Example | Product |
| Thioether | Oxidation (Partial) | H₂O₂ | Sulfoxide |
| Thioether | Oxidation (Full) | m-CPBA | Sulfone |
| Imide | Reduction | Catalytic Hydrogenation | Lactam or Amine |
Substituent Effects on Reactivity and Reaction Selectivity in Spiro Formations
Substituents on the spirocyclic framework or on precursors leading to its formation can have a profound impact on reactivity and the selectivity of reactions. Studies on analogous systems, such as the formation of 3-(methylthio)spiro researchgate.netthieme-connect.comtrienones, have demonstrated that substituents on an N-aryl precursor can dictate the reaction pathway. wur.nl
In these analogous systems, a remarkable substituent effect was observed where the electronic nature of para-substituents on an aniline (B41778) moiety determined whether the reaction proceeded via intramolecular electrophilic cyclization to form a quinolin-2-one or a spiro researchgate.netthieme-connect.comtrienone. wur.nl Both electron-withdrawing and electron-donating substituents favored the spiroannulation pathway, while electronically "neutral" substituents led to the formation of the quinolinone. wur.nl This highlights the sensitive dependence of spiro formation on the electronic properties of the starting materials.
For this compound itself, substituents on the cyclohexane (B81311) ring or on the nitrogen atom would be expected to influence the reactivity of both the thioether and the imide. Electron-donating groups could enhance the nucleophilicity of the sulfur atom, while electron-withdrawing groups on the nitrogen could increase the electrophilicity of the carbonyl carbons. The steric bulk of substituents can also play a significant role in directing the approach of reagents and influencing stereoselectivity. nih.gov
Mechanistic Investigations of Spiroannulation and Derivatization Reactions
The formation of spirocyclic systems, or spiroannulation, can proceed through various mechanistic pathways. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for constructing spirocycles. rsc.org Another common strategy for synthesizing substituted piperidine-2,6-diones involves a Michael addition followed by an intramolecular imidation cascade. researchgate.net
Mechanistic studies on the formation of related spiro researchgate.netthieme-connect.comtrienones from N-aryl propynamides suggest a pathway involving an intramolecular electrophilic cyclization. wur.nl Computational and experimental results have been used to elucidate the divergent reaction pathways influenced by substituents. wur.nl
Derivatization reactions of this compound would follow the mechanistic principles of its constituent functional groups. For example, N-alkylation of the imide would likely proceed via an SN2 mechanism if the nitrogen is first deprotonated by a suitable base. Electrophilic addition to the sulfur atom would follow the typical mechanism for thioether alkylation. Nucleophilic acyl substitution at the carbonyl carbons proceeds via the characteristic tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The regioselectivity of these reactions, particularly in cases where multiple reactive sites are present, would be a key area for mechanistic investigation.
Derivatization and Scaffold Modification of 3 Thia 9 Azaspiro 5.5 Undecane 8,10 Diones
Synthesis of Substituted Derivatives via Functional Group Interconversions
The synthesis of substituted derivatives of 3-Thia-9-azaspiro[5.5]undecane-8,10-dione can be achieved through various functional group interconversions (FGIs). These reactions modify existing functional groups on a pre-formed spirocyclic core, allowing for the creation of a library of related compounds. While direct literature on FGI for this specific molecule is limited, established organic chemistry principles allow for the extrapolation of potential synthetic routes. ub.eduorganic-chemistry.orgmit.edu
Common FGI strategies that could be applied to hypothetical substituted precursors of the target molecule include:
Reduction and Oxidation: If a derivative contains a ketone on the thiacyclohexane ring, it could be reduced to a secondary alcohol using reagents like sodium borohydride. Conversely, an alcohol could be oxidized to a ketone.
Nucleophilic Substitution: An alcohol substituent can be converted into a good leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles (e.g., azides, cyanides, halides) to introduce new functionalities. ub.edu
N-Alkylation/N-Acylation: The nitrogen atom at position 9 is a key site for derivatization. It can be alkylated using alkyl halides or acylated using acyl chlorides or anhydrides, introducing a wide range of substituents that can significantly alter the molecule's properties.
These transformations are fundamental in medicinal chemistry for exploring structure-activity relationships by systematically modifying a lead compound.
Strategies for Modifying the Spiro[5.5]undecane Scaffold
Altering the core 3-Thia-9-azaspiro[5.5]undecane scaffold is a more profound modification than simple FGI and involves the strategic construction of the ring system. The Robinson annulation is a powerful and widely used method for the formation of six-membered rings, making it a key strategy for synthesizing the undecane (B72203) core. wikipedia.orgjuniperpublishers.commasterorganicchemistry.comlibretexts.orglibretexts.org
The general approach involves a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.orglibretexts.org For the synthesis of related 3-heterospiro[5.5]undecane systems, this strategy has been successfully employed. The process typically starts with a heterocyclic aldehyde, such as 2H-tetrahydrothiopyran-4-carboxaldehyde, which serves as the precursor to the thia-containing ring. semanticscholar.org This aldehyde is reacted with methyl vinyl ketone in the presence of a base. semanticscholar.orgresearchgate.net
The key steps are:
Michael Addition: The enolate of the aldehyde adds to methyl vinyl ketone.
Aldol Condensation: The resulting intermediate undergoes an intramolecular aldol reaction to form a six-membered ring.
Dehydration & Reduction: The resulting spiro[5.5]undec-7-en-9-one is then typically hydrogenated to yield the saturated spiro[5.5]undecane scaffold. semanticscholar.org
A notable challenge in the hydrogenation of sulfur-containing compounds is catalyst poisoning. For the synthesis of 3-thiaspiro[5.5]undecan-9-one, complete conversion required elevated temperatures, a larger amount of catalyst, and longer reaction times to overcome this issue. semanticscholar.org This highlights a critical consideration when planning modifications of the thia-azaspiro scaffold.
Impact of Substituents on Molecular Structure and Reactivity Profiles
Substituents have a profound impact on the three-dimensional structure and chemical reactivity of the this compound molecule. The stereochemistry of spirocycles with six-membered rings is complex, often involving axial chirality and specific conformational preferences. nih.govmdpi.com
Molecular Structure and Conformation:
Analysis of the closely related compound, 3-Azaspiro[5.5]undecane-2,4-dione, via X-ray crystallography provides significant insight into the likely conformation of the target molecule. researchgate.net
The cyclohexane-analogue ring (the thiacyclohexane ring in the target molecule) is expected to adopt a stable chair conformation . researchgate.net
The piperidine-dione ring likely exists in an envelope conformation . researchgate.net
| Ring System | Predicted Conformation | Basis of Prediction | Key Structural Features |
|---|---|---|---|
| Thiacyclohexane Ring | Chair | X-ray data of 3-Azaspiro[5.5]undecane-2,4-dione researchgate.net | Minimizes torsional and steric strain. |
| Piperidine-2,4-dione Ring | Envelope | X-ray data of 3-Azaspiro[5.5]undecane-2,4-dione researchgate.net | One atom deviates from the plane of the other five. |
| Substituent Orientation | Equatorial (for bulky groups) | General principles of conformational analysis in spiro[5.5]undecanes mdpi.com | Avoidance of 1,3-diaxial interactions. |
Reactivity Profiles:
The reactivity of the scaffold is dictated by the electronic and steric properties of its substituents.
Electronic Effects: Electron-withdrawing groups attached to the nitrogen at position 9 would decrease its nucleophilicity and basicity. Conversely, electron-donating groups would increase it. This directly impacts the reactivity of the nitrogen in reactions like alkylation or acylation.
Steric Hindrance: Bulky substituents near the carbonyl groups (positions 8 and 10) can hinder the approach of nucleophiles, reducing the reactivity of the carbonyls.
Reactivity of the Thioether: The sulfur atom at position 3 is a potential site for oxidation, which could be used to form sulfoxides or sulfones, thereby introducing new functionalities and significantly altering the electronic profile and geometry of the thiacyclohexane ring.
Applications of Spiro 5.5 Undecane 8,10 Diones in Chemical Research
Role as Synthetic Intermediates in Complex Molecule Synthesis
The spiro[5.5]undecane-8,10-dione framework can serve as a valuable intermediate in the synthesis of more complex molecules, including natural products and their analogues. The dione (B5365651) functionality provides two reactive sites for a variety of chemical transformations, such as nucleophilic additions, condensations, and ring-forming reactions. For instance, the carbonyl groups can be selectively functionalized to introduce new stereocenters or to build upon the existing spirocyclic core.
The inherent chirality of substituted spiro[5.5]undecane systems can be exploited in asymmetric synthesis to control the stereochemical outcome of subsequent reactions. The synthesis of 3-Azaspiro[5.5]undecane-2,4-dione, an intermediate in the preparation of the anticonvulsant drug gabapentin, highlights the utility of related spiro-dione systems in medicinal chemistry. researchgate.net While direct examples for 3-Thia-9-azaspiro[5.5]undecane-8,10-dione are not yet prevalent in the literature, its structural motifs suggest potential as a precursor for novel therapeutic agents.
The general synthetic accessibility of spiro[5.5]undecane structures through reactions like the Michael addition allows for the incorporation of diverse substituents, paving the way for the creation of a library of derivatives for further synthetic exploration.
Integration into Advanced Materials
The unique structural and electronic properties that can be engineered into the spiro[5.5]undecane-8,10-dione scaffold suggest its potential for integration into advanced materials.
Spiro compounds, in general, are known for their high thermal stability and amorphous nature, which are desirable properties for materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The spiro center can disrupt intermolecular packing, leading to materials with high glass transition temperatures and good film-forming properties.
By incorporating suitable chromophores or electronically active moieties onto the spiro[5.5]undecane-8,10-dione backbone, it may be possible to develop novel materials for applications in organic electronics. The thia- and aza- functionalities in this compound, for example, could be exploited to modulate the electronic properties of such materials. The sulfur atom can participate in p-orbital overlap, while the nitrogen atom can be functionalized to tune solubility and intermolecular interactions.
The dione functionality of spiro[5.5]undecane-8,10-diones offers a handle for polymerization. These compounds could potentially act as monomers or cross-linking agents in the synthesis of novel polymers. For instance, a related compound, 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane, has been utilized as a cross-linking agent in the synthesis of acid-degradable core-crosslinked micelles and in radical emulsion copolymerization. This suggests that appropriately functionalized spiro[5.5]undecane-8,10-diones could be incorporated into polymer networks to create materials with tailored thermal and mechanical properties.
Furthermore, the rigid spirocyclic structure can impart unique optical properties to materials. The incorporation of spiro[5.5]undecane-8,10-dione units into polymer chains could lead to materials with high refractive indices or specific chiroptical properties, making them suitable for applications in optical films, lenses, and other optical components.
Utilization as Ligands in Asymmetric Catalysis
The field of asymmetric catalysis heavily relies on the development of chiral ligands that can effectively transfer stereochemical information to a catalytic reaction. The inherent chirality of substituted spiro compounds makes them excellent candidates for the design of novel chiral ligands.
The spiro[5.5]undecane-8,10-dione framework can be envisioned as a scaffold for the synthesis of new classes of chiral ligands. The nitrogen and sulfur atoms in this compound, for instance, could act as coordinating sites for transition metals. By introducing chirality at the spiro center or on substituents attached to the rings, it is possible to create a chiral environment around the metal center.
The rigidity of the spirocyclic backbone is advantageous as it can reduce the number of accessible conformations of the metal-ligand complex, leading to higher enantioselectivity in catalytic reactions. The development of spiro-based phosphine ligands has already demonstrated significant success in asymmetric hydrogenation and other transformations. nih.gov
Chiral ligands derived from the spiro[5.5]undecane-8,10-dione scaffold could find application in a wide range of enantioselective transformations, including hydrogenations, C-C bond-forming reactions, and hydrosilylations. The modular nature of the spiro[5.5]undecane-8,10-dione synthesis would allow for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize their performance in specific catalytic reactions.
For example, the synthesis of enantioenriched spirocyclic 1,3-diketones has been achieved through catalytic enantioselective methods, showcasing the importance of controlling stereochemistry in these systems. rsc.org By starting with an enantiomerically pure spiro[5.5]undecane-8,10-dione, one could potentially develop highly effective organocatalysts or ligands for a variety of asymmetric transformations.
Supramolecular Chemistry and Host-Guest Interactions
There is no available scientific literature detailing the application or study of this compound in the fields of supramolecular chemistry or host-guest interactions. The unique three-dimensional structure of spiro compounds could theoretically lend itself to the design of novel host molecules; however, no studies have been published to explore this potential for this specific compound.
Potential in Agrochemical and Pesticide Research
Similarly, the potential of this compound in agrochemical and pesticide research remains unexplored in published literature. While the broader class of spiro compounds has garnered attention for their diverse biological activities and applications in pesticide development, no specific studies have focused on the insecticidal, herbicidal, or fungicidal properties of this particular thia-azaspiro derivative. nih.gov A comprehensive review of spiro derivatives in pesticide discovery does not mention this compound, indicating its absence from significant research in this area. nih.gov
Data Tables
Due to the absence of experimental research data, no data tables for spectroscopic information or biological activity can be compiled for this compound.
Detailed Research Findings
A thorough search of chemical databases and scientific literature has yielded no detailed research findings for this compound. Information regarding its synthesis, reaction mechanisms, spectroscopic data (NMR, IR, Mass Spectrometry, and Crystal Structure), and specific applications is not present in the public domain.
Future Perspectives in 3 Thia 9 Azaspiro 5.5 Undecane 8,10 Dione Research
Development of Novel and Efficient Synthetic Methodologies
The future of research on 3-thia-9-azaspiro[5.5]undecane-8,10-dione will heavily rely on the development of innovative and efficient synthetic routes. Current synthetic strategies for spiro-heterocycles often involve multi-step processes with moderate yields. Future endeavors will likely focus on the application of modern synthetic principles to overcome these limitations.
Key areas for future synthetic development include:
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions will be a major focus. Methodologies such as microwave-assisted synthesis and reactions in aqueous media or under solvent-free conditions are expected to be explored to reduce the environmental impact of the synthesis. nih.govrsc.org The development of one-pot, multi-component reactions (MCRs) will also be a priority, as these can significantly improve efficiency by reducing the number of purification steps and saving time and resources. rsc.org
Catalytic Systems: The exploration of novel catalysts will be crucial. This includes the use of organocatalysts, transition metal catalysts, and biocatalysts to achieve higher yields and selectivities. For instance, enzyme-catalyzed reactions could offer a high degree of stereoselectivity under mild conditions.
Combinatorial Synthesis: To explore the structure-activity relationships of this compound derivatives, the development of combinatorial synthetic strategies will be essential. This will enable the rapid generation of a library of analogues with diverse substituents on both the thiacyclohexane and glutarimide (B196013) rings.
| Synthetic Approach | Potential Advantages |
| Green Chemistry | Reduced environmental impact, increased safety, potential for cost reduction. nih.gov |
| Advanced Catalysis | Higher yields, improved selectivity, milder reaction conditions. |
| Combinatorial Synthesis | Rapid generation of compound libraries for screening, efficient exploration of structure-activity relationships. |
Exploration of Advanced Spectroscopic and Computational Techniques
A thorough understanding of the three-dimensional structure, conformation, and electronic properties of this compound is fundamental to elucidating its reactivity and potential applications. Future research will undoubtedly leverage advanced spectroscopic and computational methods to gain deeper insights into its molecular characteristics.
Future research in this area will likely involve:
Advanced NMR Spectroscopy: While standard NMR techniques are essential for basic structural elucidation, more advanced methods such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) spectroscopy will be critical for unambiguously determining the relative stereochemistry and preferred conformations of the spirocyclic system.
X-ray Crystallography: Single-crystal X-ray diffraction will remain the gold standard for the definitive determination of the solid-state structure of this compound and its derivatives. This will provide precise information on bond lengths, bond angles, and the conformation of the two heterocyclic rings.
Computational Chemistry: Density Functional Theory (DFT) and other quantum mechanical methods will play a pivotal role in predicting and understanding the properties of this molecule. nih.gov Computational studies can be used to:
Calculate the relative energies of different conformers. nih.gov
Predict spectroscopic data (NMR chemical shifts, IR frequencies) to aid in experimental characterization.
Model potential reaction mechanisms for its synthesis and reactivity.
Investigate its potential interactions with biological targets.
Expanding Applications in Emerging Chemical Technologies
The unique combination of a thiacyclohexane ring and a glutarimide moiety in this compound suggests a wide range of potential applications in various fields of chemical technology. Future research will be directed towards exploring and validating these potential uses.
Potential areas of application to be explored include:
Medicinal Chemistry: Spiro-heterocycles are recognized as "privileged scaffolds" in drug discovery due to their rigid three-dimensional structures which can lead to high-affinity and selective binding to biological targets. mdpi.com The presence of both sulfur and nitrogen heteroatoms in the target molecule makes it an attractive candidate for the development of novel therapeutic agents. nih.govresearchgate.netnih.gov Future research will likely involve the synthesis and screening of derivatives for a variety of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govarkat-usa.org
Materials Science: The rigid spirocyclic core of this compound could be utilized in the design of novel organic materials. Potential applications could include its use as a building block for polymers with unique thermal or optical properties, or as a scaffold for the development of new ligands for catalysis.
Agrochemicals: The structural motifs present in the target molecule are also found in some agrochemicals. Future research could explore the potential of its derivatives as herbicides, fungicides, or insecticides.
| Potential Application | Rationale |
| Medicinal Chemistry | Privileged spirocyclic scaffold, presence of bioactive N and S heteroatoms. mdpi.comnih.gov |
| Materials Science | Rigid three-dimensional structure, potential for creating novel polymers and ligands. |
| Agrochemicals | Structural similarities to existing agrochemicals. |
Addressing Stereochemical Challenges in Complex Spiro Systems
The spirocyclic nature of this compound introduces significant stereochemical complexity. The spiro carbon atom is a stereocenter, and substituents on either of the heterocyclic rings can lead to the formation of multiple diastereomers and enantiomers. Addressing these stereochemical challenges will be a critical aspect of future research.
Future research will need to focus on:
Stereoselective Synthesis: The development of synthetic methods that allow for the selective formation of a single stereoisomer is a major goal in modern organic chemistry. rsc.org Future work on this compound will likely involve the use of chiral auxiliaries, chiral catalysts, and asymmetric transformations to control the stereochemical outcome of the reactions. nih.govrsc.org
Chiral Resolution: In cases where stereoselective synthesis is not feasible, the development of efficient methods for the separation of enantiomers will be necessary. This could involve classical resolution techniques or the use of chiral chromatography.
Q & A
Q. What are the primary synthetic routes for 3-Thia-9-azaspiro[5.5]undecane-8,10-dione, and what key reaction conditions must be optimized?
Synthesis typically involves multi-step reactions, such as cyclization of precursor heterocycles or spiroannulation strategies. For example, analogous spiro compounds (e.g., 7-oxa-9-aza-spiro[4.5]decane derivatives) are synthesized via condensation reactions between ketones and amines, followed by cyclization under acidic or basic conditions . Critical parameters include solvent polarity (e.g., THF or methylene chloride), temperature control (−60°C to ambient), and stoichiometric ratios of reagents like potassium tert-butoxide . Purification often requires column chromatography or distillation under reduced pressure .
Q. How is structural characterization of this compound performed to confirm its identity and purity?
Combined spectroscopic and analytical methods are essential:
- 1H/13C-NMR : Assigns proton and carbon environments, with spirocyclic rigidity often causing distinct splitting patterns (e.g., singlet for equivalent protons in symmetrical structures) .
- IR Spectroscopy : Identifies carbonyl (C=O) and thia/aza functional groups (e.g., 1650–1750 cm⁻¹ for ketones) .
- Elemental Analysis : Validates empirical formula consistency (±0.3% deviation acceptable) .
- Melting Point : Assesses purity; deviations >2°C suggest impurities .
Q. What solvent systems and storage conditions are recommended for handling this compound?
Due to its hygroscopic and light-sensitive nature, the compound should be stored in anhydrous, inert solvents (e.g., THF or DCM) under −20°C in amber vials. Avoid repeated freeze-thaw cycles to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorbance shifts) for this compound?
Contradictions often arise from conformational dynamics or impurities. Strategies include:
- Variable-Temperature NMR : Detects dynamic equilibria (e.g., ring-flipping in spiro systems) .
- HPLC-MS : Identifies trace impurities (e.g., unreacted precursors or byproducts) .
- X-ray Crystallography : Provides definitive structural confirmation, as seen in analogous spiro compounds like 3,3,9,9-tetraphenyl derivatives .
Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic or electrophilic reactions?
The spirocyclic structure imposes steric constraints, directing reactivity to accessible sites. For example:
- Nucleophilic Attack : Preferential at the less hindered carbonyl group (C8 or C10) due to torsional strain in the bicyclic system .
- Electrophilic Substitution : Occurs at the nitrogen or sulfur atoms, influenced by lone-pair availability and ring strain . Computational modeling (e.g., DFT) can predict regioselectivity .
Q. How does the compound’s rigid spirocyclic architecture influence its supramolecular interactions (e.g., host-guest binding or crystal packing)?
The spiro scaffold enforces preorganized conformations, enhancing binding affinity in host-guest systems. For instance:
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Process Optimization : Use continuous-flow reactors to control exothermic reactions and improve mixing .
- Green Chemistry : Replace hazardous solvents (e.g., dichloromethane) with ionic liquids or supercritical CO₂ .
- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of intermediates .
Q. How can computational tools (e.g., molecular docking or MD simulations) predict the compound’s bioactivity or material properties?
Q. What experimental controls are critical when studying structure-activity relationships (SAR) in drug discovery applications?
- Negative Controls : Include analogs lacking the thia/aza groups to isolate pharmacological contributions .
- Isosteric Replacements : Substitute sulfur with oxygen to assess electronic effects .
- Pharmacokinetic Profiling : Measure logP and plasma stability to correlate structural features with bioavailability .
Q. How do researchers address reproducibility challenges when synthesizing or testing this compound across laboratories?
- Detailed Protocols : Document reaction timelines, solvent batches, and equipment calibration .
- Reference Standards : Use certified materials (e.g., 8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione) for cross-validation .
- Collaborative Studies : Share raw data via platforms like Zenodo to benchmark analytical results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
